![molecular formula C19H18F3N5OS B2377740 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034598-86-0](/img/structure/B2377740.png)
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound with a complex structure. It is related to the class of compounds known as pyrimidines .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . Another method involves reacting 2-methyl-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-N4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under DIPEA/DMF at room temperature .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The crystal structure of a related compound has been determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate , and the reaction of 2-methyl-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-N4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 138–140°C . Its 1H NMR and 13C NMR spectra have been reported .Scientific Research Applications
Synthesis and Antitumor Evaluation
A study by Li et al. (2020) focused on the design, synthesis, and evaluation of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety for antitumor activities against several cancer cell lines. Compounds like 2-(((4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole showed potent antitumor activities, highlighting the importance of such derivatives in developing new anticancer drugs Li et al., 2020.
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized and characterized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, evaluating their efficacy in inhibiting in vivo angiogenesis using chick chorioallantoic membrane (CAM) model and their DNA cleavage abilities. These studies indicate the potential of such compounds in anticancer therapy by blocking blood vessel formation and interacting with DNA Kambappa et al., 2017.
Antimicrobial Activity
The antimicrobial activity of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines derived from compounds structurally related to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide has been reported by El-Maghraby et al. (2002). These compounds exhibit promising antimicrobial properties, which could be beneficial for developing new antimicrobial agents El-Maghraby et al., 2002.
Inhibition of Co-activator Associated Arginine Methyltransferase 1 (CARM1)
A series targeting CARM1 inhibition was designed, among which N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were identified as potent inhibitors. These studies underscore the compound's relevance in exploring therapeutic strategies against diseases modulated by CARM1 Allan et al., 2009.
Future Directions
The future directions for research on this compound could include further studies on its biological activity and potential applications. For example, related compounds have shown antibacterial activity against several bacterial strains , suggesting potential applications in the treatment of bacterial infections.
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other pyrimidine derivatives, it may influence pathways involving pyrimidine metabolism or signaling .
Pharmacokinetics
Its molecular structure suggests it may have good oral bioavailability due to its balance of hydrophobic and hydrophilic regions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and detailed pharmacological studies .
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-11-23-15(19(20,21)22)10-16(24-11)27-8-6-12(7-9-27)25-17(28)18-26-13-4-2-3-5-14(13)29-18/h2-5,10,12H,6-9H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTSOROBCWRRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
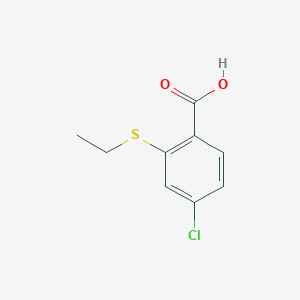

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
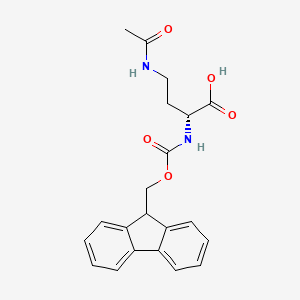
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
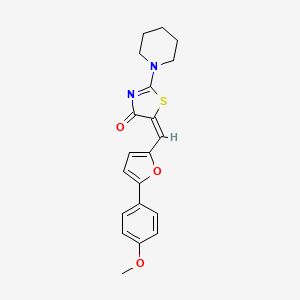
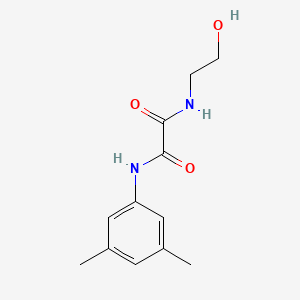
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)
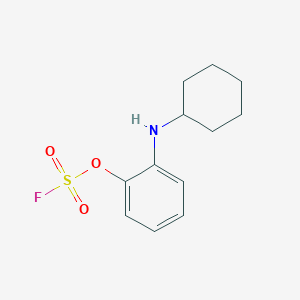
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
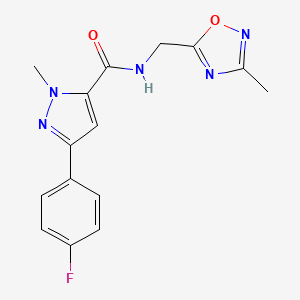
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
